

The Discovery and History of Allyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl acetoacetate**

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Allyl acetoacetate (CAS No. 1118-84-9) is a versatile organic compound that holds significant importance as a key intermediate in a wide range of chemical syntheses.^{[1][2]} Its unique molecular structure, featuring both an ester and a ketone functional group, allows for a variety of chemical transformations, making it a valuable building block in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.^{[2][3]} This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and key reactions of **allyl acetoacetate**, with a focus on the experimental details and reaction pathways relevant to research and development.

Historical Context and Discovery

While the precise date of the first synthesis of **allyl acetoacetate** is not definitively documented in the provided search results, its conceptual origins are rooted in the development of the Claisen condensation in the late 19th century. This reaction, discovered by Rainer Ludwig Claisen, provides a general method for the synthesis of β -keto esters, the class of compounds to which **allyl acetoacetate** belongs.^{[4][5][6][7]} The reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond.^{[4][6]}

A pivotal moment in the history of **allyl acetoacetate** is its association with the Carroll Rearrangement, first described by M. F. Carroll in 1940.^[8] This reaction, a^{[9][9]}-sigmatropic rearrangement, transforms β -keto allyl esters into γ,δ -unsaturated ketones through a concerted process followed by decarboxylation.^{[10][11]} The Carroll rearrangement is a powerful tool in

organic synthesis and has cemented the importance of **allyl acetoacetate** and its derivatives in the construction of complex molecules.[\[10\]](#)

Physicochemical Properties

Allyl acetoacetate is a colorless to pale yellow liquid with a characteristic pleasant, fruity odor. [\[3\]](#)[\[12\]](#) It is soluble in many organic solvents and has limited solubility in water.[\[1\]](#)[\[12\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₃	[1] [3]
Molecular Weight	142.15 g/mol	[1] [3] [13]
CAS Number	1118-84-9	[1] [3] [13]
EC Number	214-269-9	[1] [13]
Appearance	Colorless to pale yellow liquid	[2] [3] [13]
Boiling Point	194-195 °C @ 737 mmHg 87-91 °C @ 13 hPa	[3] [14]
Melting Point	<-70 °C, -85 °C	[12] [15]
Density	1.037 g/mL @ 25 °C 1.038 g/cm ³ @ 20 °C	[3] [14]
Refractive Index (n ₂₀ /D)	1.439	[3] [14]
Flash Point	168.00 °F (75.56 °C) (TCC) 67 °C (closed cup)	[1] [12]
Vapor Pressure	0.2 hPa @ 20 °C 1.0 mmHg	[3] [13]
Solubility in Water	48-50 g/L @ 20 °C	[14]

Synthesis of Allyl Acetoacetate

The most common methods for the industrial and laboratory synthesis of **allyl acetoacetate** involve the esterification of a β-keto ester with allyl alcohol or the reaction of diketene with allyl

alcohol.

Transesterification of Methyl or Ethyl Acetoacetate

A widely used laboratory and industrial method for the preparation of **allyl acetoacetate** is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with allyl alcohol.^[9] This equilibrium-driven reaction is typically catalyzed by an acid or, in some cases, a tin-based catalyst, and the lower boiling alcohol byproduct (methanol or ethanol) is removed by distillation to drive the reaction to completion.^[16]

The following protocol is adapted from a documented procedure for the synthesis of **allyl acetoacetate** from methyl acetoacetate and allyl alcohol.^[9]

Materials:

- Methyl acetoacetate (4.0 mol, 432 mL)
- Allyl alcohol (initial: 8.0 mol, 464.6 g; additional portions as needed)
- Nitrogen gas supply

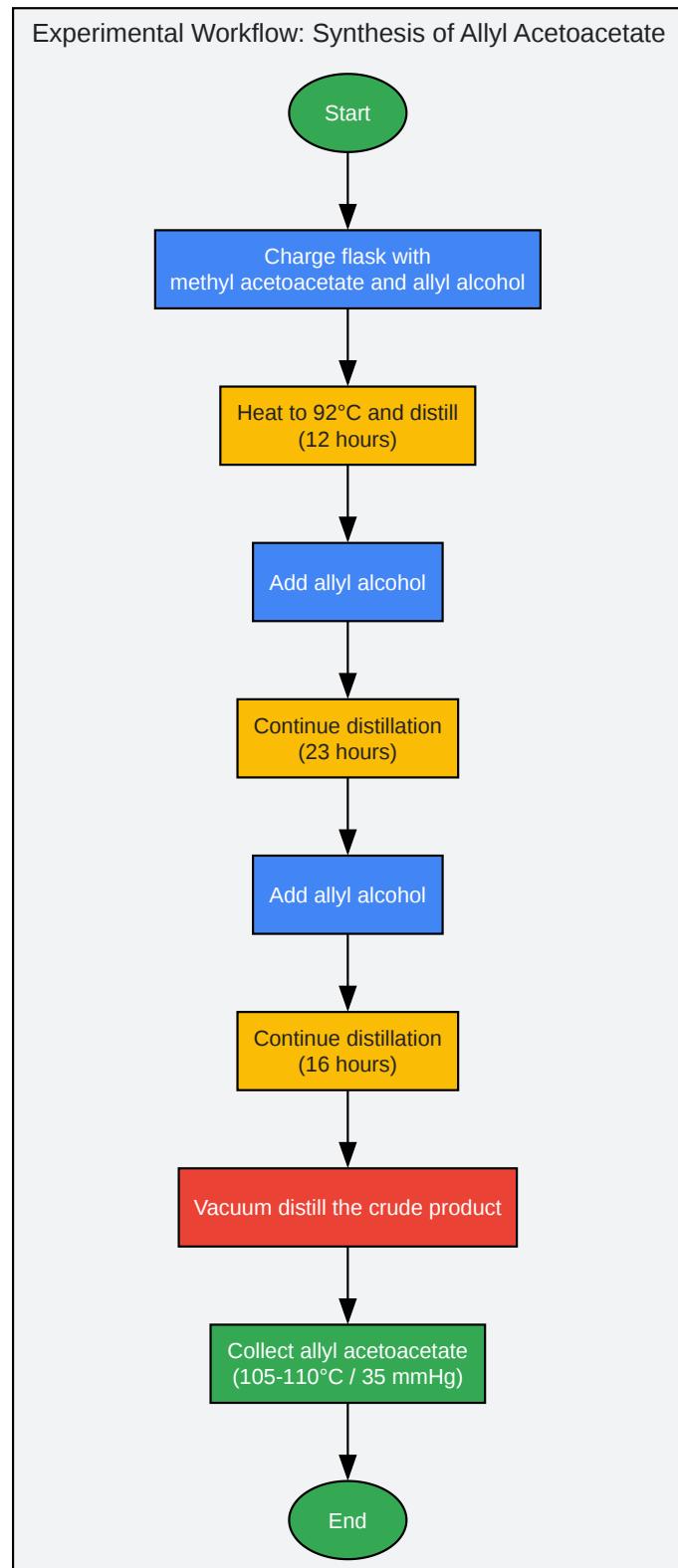
Equipment:

- 2 L round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Vigreux column
- Distillation head with condenser and receiving flask
- Vacuum source for distillation

Procedure:

- To the 2 L flask, add methyl acetoacetate (4.0 mol) and allyl alcohol (8.0 mol).

- Set up the apparatus for distillation with the Vigreux column.
- Heat the reaction mixture to 92 °C under a nitrogen atmosphere and begin to distill off the methanol byproduct.
- Continue the distillation for 12 hours.
- Add an additional portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for another 23 hours.
- Add a final portion of allyl alcohol (2.0 mol, 136 mL) and continue the distillation for 16 hours.
- After the reaction is complete, arrange the apparatus for vacuum distillation.
- Distill the reaction mixture under reduced pressure, collecting the fraction at 105-110 °C / 35 mmHg.
- The expected yield of **allyl acetoacetate** is approximately 73% (414 g).[\[9\]](#)



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Caption: Experimental workflow for the synthesis of **allyl acetoacetate**.

Key Reactions and Mechanisms

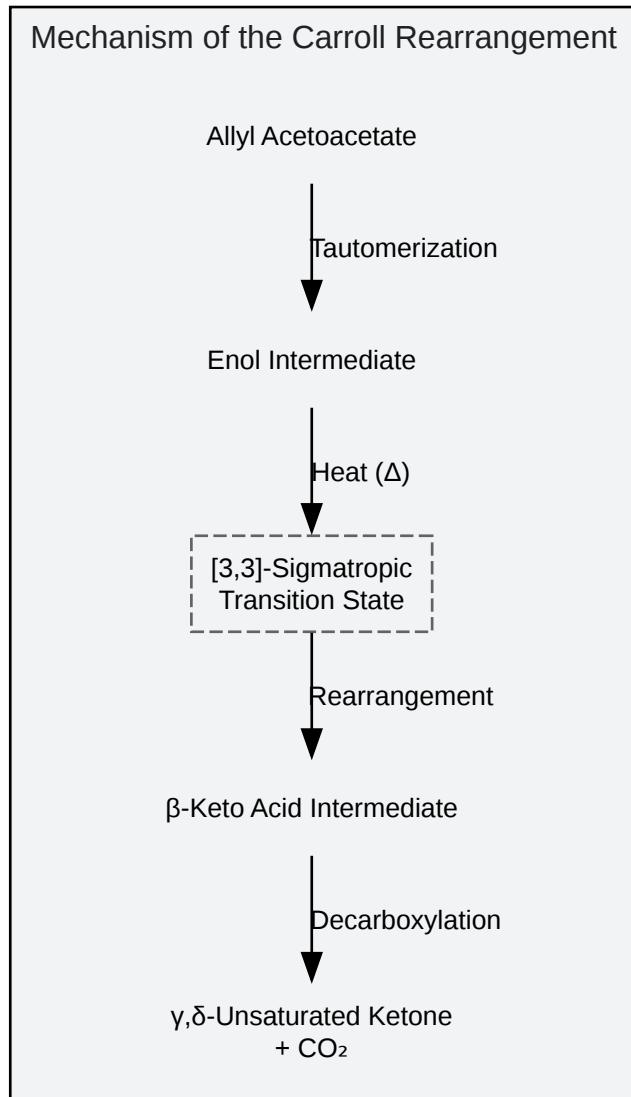
The reactivity of **allyl acetoacetate** is dominated by the interplay between its ester and ketone functionalities, as well as the presence of the allyl group. This makes it a versatile precursor for a variety of important transformations.

The Carroll Rearrangement

The Carroll rearrangement is a thermally-driven[9][9]-sigmatropic rearrangement of an allyl β -keto ester to an α -allyl- β -ketocarboxylic acid, which then undergoes decarboxylation to yield a γ,δ -unsaturated ketone.[10][11] This reaction is a powerful method for the synthesis of ketones and is of significant industrial importance, particularly in the synthesis of fragrances and terpenoids.[10]

Mechanism:

- Enolization: The β -keto ester tautomerizes to its enol form.
- [9][9]-Sigmatropic Rearrangement: The enol undergoes a concerted, pericyclic rearrangement, analogous to the Claisen rearrangement. A new carbon-carbon bond is formed between the α -carbon of the keto ester and the γ -carbon of the allyl group, while the carbon-oxygen bond of the enol ether is cleaved.
- Decarboxylation: The resulting β -keto acid is unstable and readily loses carbon dioxide upon heating to afford the final γ,δ -unsaturated ketone.



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Caption: Mechanism of the Carroll Rearrangement.

Other Important Reactions

- Michael Addition: The α -carbon of **allyl acetoacetate** is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in Michael addition reactions with α,β -unsaturated carbonyl compounds.[1]
- Fischer Indole Synthesis: **Allyl acetoacetate** can be used in the Fischer indole synthesis to produce indole derivatives, which are important scaffolds in medicinal chemistry.[1]

- Condensation Reactions: It can undergo various condensation reactions to form more complex β -dicarbonyl compounds.[1]
- Polymerization: **Allyl acetoacetate** can act as a monomer or comonomer in the synthesis of specialty polymers, imparting properties such as flexibility and chemical resistance.[1][3] It is also used as a cross-linking agent for polymers like PVC.[1]

Applications in Research and Industry

The unique reactivity of **allyl acetoacetate** has led to its widespread use in various fields:

- Pharmaceuticals: It serves as a precursor for the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[3]
- Agrochemicals: It is used as an intermediate in the production of pesticides and herbicides. [3]
- Flavors and Fragrances: Due to its pleasant odor, it finds occasional use in the formulation of flavors and fragrances.[1][3]
- Polymers and Materials Science: It is employed in the manufacturing of specialty polymers, resins, and coatings, often to enhance properties like adhesion and durability.[2][3]

Conclusion

Allyl acetoacetate is a fundamentally important organic intermediate with a rich history intertwined with the development of key synthetic reactions. Its versatile reactivity, stemming from the presence of multiple functional groups, has made it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, properties, and reaction mechanisms, particularly the Carroll rearrangement, is crucial for leveraging its full potential in the development of new drugs, materials, and other valuable chemical products.

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- To cite this document: BenchChem. [The Discovery and History of Allyl Acetoacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072254#discovery-and-history-of-allyl-acetoacetate>

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